Cas no 2138533-93-2 (tert-butyl 2-amino-3-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylpropanoate)

Tert-butyl 2-amino-3-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylpropanoate is a specialized chemical intermediate with a unique structural framework, combining a tert-butyl ester, an amino group, and a cyclopropyl-substituted pyrazole moiety. This compound is particularly valuable in medicinal chemistry and pharmaceutical research due to its potential as a building block for drug discovery. The tert-butyl ester group enhances stability and solubility, while the cyclopropyl-pyrazole unit offers steric and electronic modulation, making it useful for designing bioactive molecules. Its chiral center and functional versatility allow for further derivatization, supporting the development of novel therapeutic agents with tailored properties.
tert-butyl 2-amino-3-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylpropanoate structure
2138533-93-2 structure
Product Name:tert-butyl 2-amino-3-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylpropanoate
CAS No:2138533-93-2
MF:C14H23N3O2
MW:265.351323366165
CID:6301370
PubChem ID:165496784
Update Time:2025-05-21

tert-butyl 2-amino-3-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylpropanoate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 2-amino-3-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylpropanoate
    • 2138533-93-2
    • EN300-1141485
    • Inchi: 1S/C14H23N3O2/c1-13(2,3)19-12(18)14(4,15)9-17-8-11(7-16-17)10-5-6-10/h7-8,10H,5-6,9,15H2,1-4H3
    • InChI Key: CMFKXAPJEXOHCA-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(C(C)(CN1C=C(C=N1)C1CC1)N)=O

Computed Properties

  • Exact Mass: 265.17902698g/mol
  • Monoisotopic Mass: 265.17902698g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 349
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 70.1Ų

tert-butyl 2-amino-3-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylpropanoate Pricemore >>

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Additional information on tert-butyl 2-amino-3-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylpropanoate

tert-butyl 2-amino-3-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylpropanoate (CAS No. 2138533-93-2)

The compound tert-butyl 2-amino-3-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylpropanoate, identified by the CAS registry number CAS No. 2138533-93-2, is a highly specialized organic compound with significant applications in the fields of pharmaceutical chemistry and materials science. This compound has garnered attention due to its unique structural features and potential biological activities, making it a subject of extensive research in recent years.

The molecular structure of tert-butyl 2-amino-3-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylpropanoate is characterized by a tert-butyl ester group attached to a propanoic acid derivative. The presence of the amino group at the second position and the cyclopropyl-substituted pyrazole ring at the third position introduces a high degree of functional diversity, enabling this compound to participate in various chemical reactions and biological interactions. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive molecules, particularly in the development of novel drug candidates.

One of the most notable aspects of this compound is its versatility in synthetic chemistry. Researchers have exploited its reactivity to design innovative synthetic pathways for complex molecules. For instance, the amino group can act as a nucleophile in substitution reactions, while the pyrazole ring can serve as a platform for further functionalization. These properties have been leveraged in the creation of advanced materials, such as stimuli-responsive polymers and nanomaterials, which find applications in drug delivery systems and sensors.

In terms of biological activity, tert-butyl 2-amino-3-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylpropanoate has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. Experimental data from recent studies indicate that this compound can modulate enzyme activity through non-covalent interactions, suggesting its potential as a lead compound for drug development. Furthermore, its ability to penetrate cellular membranes efficiently makes it an attractive candidate for targeted drug delivery systems.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the pyrazole ring via cyclization reactions and subsequent functionalization to introduce the tert-butyl ester group. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound meets the stringent requirements of pharmaceutical applications.

In conclusion, tert-butyl 2-amino-3-(4-cyclopropyl-1H-pyrazol-1-y) is a versatile and biologically active compound with wide-ranging applications in chemistry and biology. Its unique structure, combined with its reactivity and bioavailability, positions it as a valuable tool in both academic research and industrial development. As ongoing studies continue to uncover new aspects of its properties and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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